8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
8-(Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a hybrid heterocyclic compound derived from the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one scaffold. This core structure is recognized for its anticoagulant properties, particularly as a dual inhibitor of blood coagulation factors Xa (FXa) and XIa (FXIa) .
Structure
3D Structure
Properties
IUPAC Name |
6-(2-chloroacetyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-7-11(16)9-4-8-2-1-3-15-12(17)6-10(5-9)13(8)15/h4-5H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFPREPGGHPLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)C(=O)CCl)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156126 | |
| Record name | 8-(2-Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
847744-24-5 | |
| Record name | 8-(2-Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847744-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2-Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of concentrated sulfuric acid (98%) to mediate the intramolecular cyclization of penta-2,4-dienamides . Another approach includes the photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform as a chlorine source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination reactions typically yield chlorinated derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Substituent Variations in the Quinoline Ring
Modifications at the C6 and C8 positions of the pyrroloquinolinone scaffold significantly influence biological activity:
Key Observations :
Hybridization with Pharmacophoric Fragments
The target compound’s design aligns with molecular hybridization strategies, combining pyrroloquinolinone with fragments like thiazole or rhodanine:
Mechanistic Insights :
- Thiazole Hybrids : The thiazole ring enhances interactions with serine residues in FXa/FXIa catalytic domains .
- Rhodanine Hybrids : Sulfur-containing rhodanine improves binding via hydrophobic and polar interactions .
- Chloroacetyl Group : The acetyl moiety may mimic substrate carbonyl groups, while chlorine enhances electrophilicity .
Physicochemical and Pharmacokinetic Properties
The chloroacetyl group impacts key properties compared to unsubstituted and halogenated analogs:
Implications :
- Increased lipophilicity (LogP) of the chloroacetyl derivative may improve membrane permeability but reduce aqueous solubility compared to the base scaffold.
- Moderate melting point suggests stable crystalline form, aiding formulation .
Biological Activity
8-(Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (CAS: 847744-24-5) is a compound of interest due to its potential biological activities. This compound belongs to a class of pyrroloquinoline derivatives that have shown promise in various pharmacological applications, including anti-cancer and anti-inflammatory activities. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₂ClNO₂. The structure features a chloroacetyl group attached to a pyrroloquinoline backbone, which is crucial for its biological activity.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and sirtuins, which play significant roles in inflammation and cancer progression .
- Antiproliferative Effects : Studies have shown that related compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle progression .
Anticancer Activity
A variety of studies have assessed the anticancer potential of related pyrroloquinoline derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | Not specified | Induction of apoptosis |
| Related Quinoline Derivative | HCT116 | 1.9 | Tubulin depolymerization |
| Related Quinoline Derivative | MCF-7 | 2.3 | Tubulin depolymerization |
These findings suggest that the compound may possess significant antiproliferative properties against various cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory properties are also noteworthy. Compounds within this class have been shown to inhibit nitric oxide production in LPS-stimulated macrophages:
| Compound | Model | Inhibition (%) |
|---|---|---|
| This compound | RAW 264.7 Cells | Not specified |
| Related Pyrazoloquinoline Derivative | RAW 264.7 Cells | ~80% |
This indicates that the compound may act similarly to other known anti-inflammatory agents by modulating the immune response.
Case Studies
Several studies have highlighted the efficacy of pyrroloquinoline derivatives in preclinical models:
- In Vivo Tumor Models : A study demonstrated that a structurally similar compound significantly reduced tumor growth in Balb/c mice bearing hepatocellular carcinoma. The lead compound exhibited an IC50 indicative of potent activity against tumor proliferation .
- Zebrafish Embryo Model : Another investigation utilized zebrafish embryos to assess toxicity and growth inhibition by quinoline derivatives. Results indicated that certain derivatives were effective growth inhibitors with manageable toxicity profiles .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including heterocyclic ring formation followed by chloroacetylation. A common approach is hydrolysis under basic conditions (e.g., NaOH in methanol at 60–70°C) to introduce functional groups, with reaction progress monitored via TLC. Purification often employs recrystallization or column chromatography using silica gel .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : and NMR to identify proton and carbon environments, particularly the pyrroloquinolinone core and chloroacetyl substituent.
- HRMS : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns.
- X-ray diffraction : Single-crystal analysis (if crystallizable) to resolve stereochemistry and bond angles, as demonstrated in related pyrroloquinolinone derivatives .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on GHS classification for structurally similar compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (Category 4 acute toxicity) .
- Storage : Keep in airtight containers under inert gas (N or Ar) to prevent degradation.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound's biological activity?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive/negative controls (e.g., staurosporine for kinase inhibition).
- Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC values.
- Counter-screening : Test selectivity against unrelated targets to rule off-target effects .
Q. What strategies resolve contradictions in solubility and stability data for this compound?
- Methodological Answer :
- Solubility Profiling : Test in solvents with varying polarity (DMSO, ethanol, PBS) using UV-Vis spectroscopy to detect aggregation.
- Stability Studies : Use HPLC to monitor degradation under stress conditions (e.g., light, heat, pH extremes). Adjust storage protocols based on observed degradation pathways .
Q. How can computational methods predict the compound's environmental fate?
- Methodological Answer :
- QSAR Modeling : Use software like EPI Suite to estimate logP, biodegradation potential, and ecotoxicity.
- Molecular Dynamics : Simulate interactions with environmental matrices (e.g., soil, water) to predict persistence and bioaccumulation .
Q. What experimental approaches elucidate the compound's mechanism of action in biological systems?
- Methodological Answer :
- Pull-down assays : Use biotinylated analogs to identify binding partners via streptavidin affinity chromatography.
- Cellular thermal shift assay (CETSA) : Monitor target engagement by measuring protein thermal stability shifts in live cells.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Methodological Answer :
- Reaction Optimization : Systematically vary parameters (temperature, catalyst loading, solvent) using Design of Experiments (DoE) to identify critical factors.
- Intermediate Characterization : Use LC-MS to detect side products (e.g., over-acetylation) that may reduce yield.
- Reproducibility Trials : Repeat synthesis in triplicate under controlled conditions to assess variability .
Q. What analytical techniques validate purity when conflicting HPLC results arise?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
